REACTION_SMILES
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[C:18]([c:19]1[cH:20][cH:21][c:22]([O:25][CH3:26])[cH:23][cH:24]1)(=[O:27])[Cl:28].[CH2:1]([Li:2])[CH2:3][CH2:4][CH3:5].[CH2:6]([CH2:7][CH2:8][CH2:9][CH3:10])[O:11][CH:12]1[CH2:13][CH2:14][C:15](=[O:17])[NH:16]1.[CH3:29][CH2:30][CH2:31][CH2:32][CH2:33][CH3:34].[CH3:40][c:41]1[cH:42][cH:43][cH:44][cH:45][cH:46]1.[O:35]1[CH2:36][CH2:37][CH2:38][CH2:39]1>>[CH2:6]([CH2:7][CH2:8][CH2:9][CH3:10])[O:11][CH:12]1[CH2:13][CH2:14][C:15](=[O:17])[N:16]1[C:18]([c:19]1[cH:20][cH:21][c:22]([O:25][CH3:26])[cH:23][cH:24]1)=[O:27]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(C(=O)Cl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCOC1CCC(=O)N1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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CCCCCOC1CCC(=O)N1C(=O)c1ccc(OC)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |